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Compound of Interest

Compound Name: 6-Methoxy-3-nitroquinolin-4-OL

CAS No.: 628284-89-9

Cat. No.: B1615243 Get Quote

Abstract & Introduction
6-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9), also known as 4-hydroxy-6-methoxy-3-

nitroquinoline, is a privileged scaffold in medicinal chemistry. It serves as a critical synthetic

intermediate for PI3K/mTOR kinase inhibitors and NMDA receptor antagonists (glycine site).

While often used as a precursor to generate 4-chloro-derivatives for further functionalization,

the core scaffold itself possesses pharmacologically relevant properties, including potential

antimicrobial and antiproliferative activities due to its ability to chelate metals and interact with

specific enzyme pockets.

This guide provides a standardized workflow for introducing this compound into biological

systems, ensuring solubility, stability, and reproducible data generation.

Key Applications
Fragment-Based Drug Discovery (FBDD): Screening as a core pharmacophore for kinase or

oxidoreductase inhibition.

Synthetic Precursor: Generation of 4-aminoquinoline derivatives (e.g., for antimalarial or

kinase-targeted libraries).

Chemical Biology: Use as a negative control or structural probe in Structure-Activity

Relationship (SAR) studies involving 4-nitroquinoline-1-oxide (4-NQO) analogs.
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Chemical Properties & Preparation
Critical Note on Tautomerism: This compound exists in equilibrium between the 4-

hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the keto form often

predominates, which influences its hydrogen-bonding capability and solubility profile.

Property Specification

CAS Number 628284-89-9

Molecular Formula C₁₀H₈N₂O₄

Molecular Weight 220.18 g/mol

Solubility (Water) Very Low (< 0.1 mg/mL)

Solubility (DMSO) High (up to 50-100 mM)

Storage -20°C, desiccated, protected from light

Reagent Preparation Protocol
Step 1: Stock Solution (50 mM)

Weigh 11.0 mg of 6-Methoxy-3-nitroquinolin-4-ol.

Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath

at 37°C for 5 minutes.

Quality Check: The solution should be clear and yellow/orange.

Aliquot into 50 µL volumes in amber tubes and store at -20°C. Avoid repeated freeze-thaw

cycles.

Step 2: Working Solutions

Diluent: Serum-free cell culture media (e.g., RPMI-1640 or DMEM).
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Maximum Tolerated DMSO: Ensure final DMSO concentration in cell culture is < 0.5% (v/v)

to avoid vehicle toxicity.

Precipitation Check: When diluting the DMSO stock into aqueous media, observe for

immediate precipitation (cloudiness). If precipitation occurs at >100 µM, lower the

concentration or use an intermediate dilution step (e.g., 1:10 in PBS) before adding to media.

Experimental Protocols
Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)
Objective: Determine the IC50 of the compound in specific cancer cell lines (e.g., HeLa, MCF-

7) or normal fibroblasts.

Materials:

Target Cells (e.g., log-phase growth)

96-well clear-bottom plates

MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit

Microplate Reader (570 nm / 450 nm)

Workflow:

Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24

hours to allow attachment.

Treatment Preparation: Prepare 2x concentrated drug solutions in media (range: 0.1 µM to

100 µM).

Example: For a 100 µM final concentration, prepare 200 µM in media (0.4% DMSO).

Treatment: Remove 50 µL of old media (or add 100 µL of 2x drug solution directly to the 100

µL in the well).

Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin or

Staurosporine), Blank (Media only).
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Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

Readout (MTT):

Add 20 µL MTT stock to each well. Incubate 3–4 hours.

Aspirate media carefully.

Add 150 µL DMSO to dissolve formazan crystals.

Shake plate for 10 mins. Read Absorbance at 570 nm.

Analysis: Calculate % Viability =

. Plot Log(concentration) vs. % Viability to determine IC50.

Protocol B: Functional Kinase/Enzyme Inhibition (Cell-
Free)
Objective: If using the compound as a scaffold for kinase inhibition (e.g., PI3K, mTOR).

Buffer: Use kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35).

Reaction: Mix Kinase + Peptide Substrate + Compound (variable dose).

Initiation: Add ATP (at Km concentration).[1]

Detection: Use ADP-Glo or similar luminescent assay.

Note: Quinoline-4-ols can be fluorescent. Run a "Compound Only" control to check for

interference with fluorescence-based readouts.

Mechanism of Action & Signaling Logic
The following diagram illustrates the potential biological interactions of the 6-methoxy-3-
nitroquinolin-4-ol scaffold. It highlights its dual role as a kinase inhibitor scaffold (ATP

competition) and an NMDA receptor modulator (Glycine site).
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Potential Molecular Targets

Cellular Outcomes
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Caption: Mechanistic pathways of Quinoline-4-ol derivatives. The scaffold mimics ATP/Glycine,

allowing competitive inhibition at specific receptor sites.

Data Analysis & Troubleshooting
Interpreting Results

Low Potency (IC50 > 50 µM): Common for the "naked" scaffold. This indicates the

compound is a starting point (fragment) and requires derivatization (e.g., chlorination at C4

followed by amination) to improve affinity.

High Potency (IC50 < 1 µM): Suggests specific target engagement or off-target toxicity (e.g.,

mitochondrial uncoupling due to the nitro group). Verify with a counter-screen on normal

cells.

Troubleshooting Table
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Issue Probable Cause Solution

Precipitation in Media
Hydrophobicity; High

Concentration

Sonicate stock; Reduce final

concentration; Pre-dilute in

PBS with 1% BSA.

Inconsistent IC50
Evaporation of DMSO; Cell

Density

Seal plates with parafilm;

Ensure consistent seeding

density (start with 5k

cells/well).

High Background (Abs) Compound Color

The compound is

yellow/orange. Subtract "Media

+ Compound" blank OD from

results.

Loss of Activity Stock Degradation

Store stocks at -80°C; Use

fresh aliquots; Protect from

light (nitro groups can be

photolabile).

Safety & Handling (SDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid

inhalation of powder.

Disposal: Dispose of as hazardous chemical waste (halogenated/nitrogenous organic

waste).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]

2. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-
tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

4. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Application Note: Using 6-Methoxy-3-nitroquinolin-4-ol
in Cell Culture]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615243#using-6-methoxy-3-nitroquinolin-4-ol-in-
cell-culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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